![molecular formula C15H19N3O2S B13960171 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B13960171.png)
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a cyano group attached to a pyridine ring, and a tert-butyl ester functional group. Its molecular formula is C16H21N3O2S, and it has a molecular weight of 319.42 g/mol .
Preparation Methods
The synthesis of 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Attachment of the pyridine ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine core.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated reactors and continuous flow systems for large-scale synthesis.
Chemical Reactions Analysis
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound may be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:
4-(4-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: This compound has a piperidine ring instead of a pyrrolidine ring, which may affect its chemical reactivity and biological activity.
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester: This compound has a methyl ester group instead of a tert-butyl ester group, which may influence its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of notable interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a cyano group, and a tert-butyl ester functional group. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N3O2S, with a molecular weight of approximately 319.42 g/mol. The presence of the cyano group and pyridine ring enhances its potential for hydrogen bonding and π-π stacking interactions, which are critical for binding affinity and specificity in biological systems.
Preliminary studies indicate that this compound may interact with various enzymes and receptors, modulating their activities. The compound's structural components facilitate specific interactions that can be investigated using techniques such as molecular docking simulations and surface plasmon resonance.
Target Interactions
Research has shown that this compound may exhibit activity against several biological targets. For instance:
- Enzymatic Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
- Receptor Binding : The compound may bind to certain receptors, influencing signaling pathways relevant to various physiological processes.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values lower than reference drugs like doxorubicin .
- Anticonvulsant Properties : Analogues of this compound have been tested for anticonvulsant activity, revealing promising results in animal models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridine ring enhance anticonvulsant efficacy .
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | C15H19N3O2S | Contains an amino group instead of a sulfanyl group |
(S)-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | C15H19N3O2S | Enantiomeric form with similar properties |
4-(4-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | C15H19N3O2S | Features a piperidine ring instead of pyrrolidine |
This table highlights the diversity among related compounds and underscores how modifications can influence biological activity.
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-cyanopyridin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-7-5-12(10-18)21-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3 |
InChI Key |
LDQPHESVKQNCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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